molecular formula C14H21NO B055017 2-(1-Benzylpiperidin-2-yl)ethanol CAS No. 119204-13-6

2-(1-Benzylpiperidin-2-yl)ethanol

Cat. No. B055017
CAS RN: 119204-13-6
M. Wt: 219.32 g/mol
InChI Key: XVVWCBYOAWWICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzylpiperidin-2-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BPE or N-ethylpiperidin-2-ylmethylcarbinol. BPE is a white crystalline powder that is soluble in water and ethanol. It has been widely used in scientific research due to its various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of BPE is not well understood. However, it has been proposed that BPE acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. BPE has also been found to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BPE has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. BPE has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects. Additionally, BPE has been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

BPE has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, BPE has been extensively studied, and its pharmacological activities are well characterized. However, one of the limitations of using BPE in lab experiments is its low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on BPE. One area of interest is the development of new derivatives of BPE that exhibit improved pharmacological activities. Additionally, the mechanism of action of BPE needs to be further elucidated to better understand its pharmacological effects. Another area of interest is the potential use of BPE in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the efficacy of BPE in these conditions.

Scientific Research Applications

BPE has been extensively used in scientific research due to its various pharmacological activities. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. BPE has also been found to possess antitumor and anti-inflammatory properties. Additionally, BPE has been used as a precursor in the synthesis of other piperidine derivatives that exhibit similar pharmacological activities.

properties

CAS RN

119204-13-6

Product Name

2-(1-Benzylpiperidin-2-yl)ethanol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(1-benzylpiperidin-2-yl)ethanol

InChI

InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2

InChI Key

XVVWCBYOAWWICR-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)CCO)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CCO)CC2=CC=CC=C2

synonyms

1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of piperidine-2-ethanol (20 g, 155 mmol) in ethanol (240 mL) was added K2CO3 (106 g, 775.1 mmol) followed by addition of benzyl bromide (18.4 mL, 155.04 mmol) at 0° C. The reaction mixture was stirred at rt overnight, filtered through a sintered funnel and concentrated. The crude material was dissolved in ethyl acetate, the organic layer was washed with water and brine, dried over anhydrous Na2SO4, filtered and concentrated to get liquid compound 49.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Piperidineethanol (25.8 g, 0.2 mol), benzyl bromide (26.2 ml) and potassium carbonate (55.3 g) in acetonitrile (250 ml), as described above, gave 1-benzyl-2-piperidineethanol (43.8 g, 100%).
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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